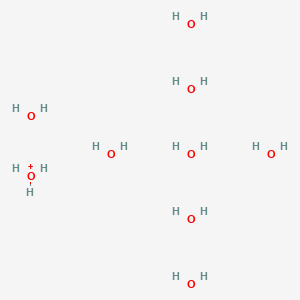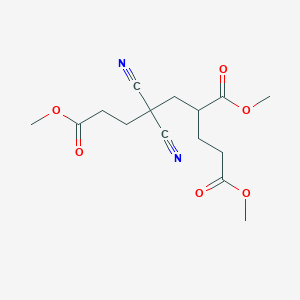
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl and iodo substituents, which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method is the bromination of a precursor compound, such as 4-methyl-2-cyanobiphenyl, using bromination agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an organic solvent, often at room temperature, and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the iodo group can lead to the formation of deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethylcoumarin: Similar in structure but lacks the iodo substituent, leading to different reactivity and applications.
3-Iodo-4-methylcoumarin: Similar but with a methyl group instead of a bromomethyl group, affecting its chemical behavior.
6,7-Dimethoxycoumarin: Lacks both bromomethyl and iodo groups, resulting in distinct properties and uses.
Uniqueness
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both bromomethyl and iodo substituents, which confer a combination of reactivity and binding properties not found in other similar compounds . This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
139190-48-0 |
|---|---|
Fórmula molecular |
C12H10BrIO4 |
Peso molecular |
425.01 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-iodo-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C12H10BrIO4/c1-16-9-3-6-7(5-13)11(14)12(15)18-8(6)4-10(9)17-2/h3-4H,5H2,1-2H3 |
Clave InChI |
OSEMYBUXBKBZSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(C(=O)O2)I)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


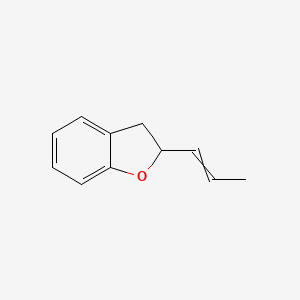
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

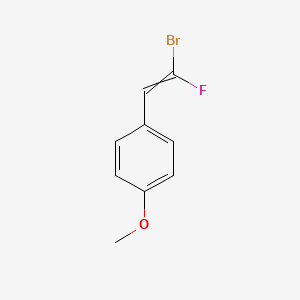
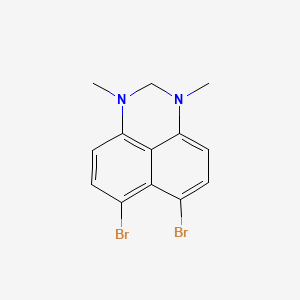

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
